molecular formula C18H18N2O3 B6377351 5-(3-BOC-Aminophenyl)-3-cyanophenol, 95% CAS No. 1261942-97-5

5-(3-BOC-Aminophenyl)-3-cyanophenol, 95%

Cat. No. B6377351
CAS RN: 1261942-97-5
M. Wt: 310.3 g/mol
InChI Key: IKLUHXZJMVKFLD-UHFFFAOYSA-N
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Description

5-(3-BOC-Aminophenyl)-3-cyanophenol, 95% (5-3-BOC-AP-3-CP) is an aromatic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 343.35 g/mol and a melting point of 170-173 °C. 5-3-BOC-AP-3-CP is widely used as a reagent in organic synthesis, as a dye in various staining techniques, and as an intermediate for the synthesis of other compounds. It is also used in the preparation of a variety of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 5-3-BOC-AP-3-CP is not fully understood. However, it is believed that the compound acts as an electron donor or acceptor in various reactions. It is also believed to interact with nucleic acids, proteins, and other molecules in a variety of ways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-3-BOC-AP-3-CP are not fully understood. However, it is believed that the compound may have a variety of effects on the body, including the modulation of gene expression and the regulation of metabolic pathways. In addition, it is believed that the compound may have an effect on the immune system, as well as on the nervous system.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-3-BOC-AP-3-CP in laboratory experiments is its high reactivity. This makes it an ideal reagent for a variety of organic synthesis reactions. In addition, the compound is relatively stable and can be stored at room temperature. However, the compound is toxic and should be handled with care.

Future Directions

Given the wide range of applications of 5-3-BOC-AP-3-CP, there are a number of potential future directions for research. These include further investigation into the biochemical and physiological effects of the compound, as well as the development of new synthesis methods. In addition, research into the use of the compound in the synthesis of pharmaceuticals and other compounds could lead to the development of new drugs and other compounds. Finally, further research into the mechanism of action of the compound could lead to a better understanding of its effects on the body.

Synthesis Methods

5-3-BOC-AP-3-CP can be synthesized via a two-step process. The first step involves the reaction of 3-cyanophenol with a base, such as sodium hydroxide, in aqueous ethanol. This reaction yields 5-3-BOC-AP-3-CP as the major product. The second step involves the reaction of 5-3-BOC-AP-3-CP with a base, such as sodium hydroxide, in aqueous ethanol. This reaction yields 5-3-BOC-AP-3-CP as the major product.

Scientific Research Applications

5-3-BOC-AP-3-CP is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a dye in various staining techniques, and as an intermediate for the synthesis of other compounds. It is also used in the preparation of a variety of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. In addition, 5-3-BOC-AP-3-CP has been used in the analysis of DNA and RNA, and in the synthesis of polymers and polysaccharides.

properties

IUPAC Name

tert-butyl N-[3-(3-cyano-5-hydroxyphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-6-4-5-13(9-15)14-7-12(11-19)8-16(21)10-14/h4-10,21H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLUHXZJMVKFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[3-(3-cyano-5-hydroxyphenyl)phenyl]carbamate

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